2',3',5'-Tri-O-acetylinosine
Overview
Description
2’,3’,5’-Tri-O-acetylinosine is a chemical compound with the molecular formula C16H18N4O8 and a molecular weight of 394.34 g/mol . It is a derivative of inosine, where the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose moiety are acetylated. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
2’,3’,5’-Tri-O-acetylinosine, also known as Inosine 2’,3’,5’-triacetate, primarily targets cancer cells . The compound has been shown to inhibit the growth of these cells .
Mode of Action
The compound interacts with its targets by binding to pyridinium ions . This interaction results in the inhibition of cancer cell growth . It is also an efficient method for bond cleavage and radiation protection .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of tetrapeptides with hydroxyl groups or alkylation .
Result of Action
The primary result of the action of 2’,3’,5’-Tri-O-acetylinosine is the inhibition of cancer cell growth . This makes it a potential therapeutic agent in the treatment of cancer.
Biochemical Analysis
Biochemical Properties
Inosine 2’,3’,5’-triacetate has been shown to inhibit the growth of cancer cells and is also an efficient method for bond cleavage and radiation protection . It has been shown to bind to pyridinium ions, and it has been used in the synthesis of tetrapeptides with hydroxyl groups or alkylation .
Cellular Effects
It is known that the compound has been used in the synthesis of tetrapeptides with hydroxyl groups or alkylation , which suggests that it may have a role in peptide synthesis or modification within cells.
Molecular Mechanism
Temporal Effects in Laboratory Settings
It is known that the compound is stable at -20°C .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,3’,5’-Tri-O-acetylinosine can be synthesized through the acetylation of inosine. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions .
Industrial Production Methods
In industrial settings, the production of 2’,3’,5’-Tri-O-acetylinosine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’-Tri-O-acetylinosine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield inosine.
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Inosine.
Oxidation: Various oxidized derivatives of inosine.
Substitution: Substituted inosine derivatives.
Scientific Research Applications
2’,3’,5’-Tri-O-acetylinosine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs and derivatives.
Biology: The compound is studied for its potential role in cellular processes and as a tool for biochemical research.
Industry: It is used in the synthesis of tetrapeptides and other complex molecules.
Comparison with Similar Compounds
2’,3’,5’-Tri-O-acetylinosine is unique due to its specific acetylation pattern. Similar compounds include:
Inosine: The parent compound without acetylation.
2’,3’,5’-Tri-O-acetyladenosine: A similar compound with adenine instead of hypoxanthine.
2’,3’,5’-Tri-O-acetylguanosine: A similar compound with guanine instead of hypoxanthine.
These compounds share similar chemical properties but differ in their biological activities and applications.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,24)/t10-,12-,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEQTFDQPJQUJM-XNIJJKJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309735 | |
Record name | 2′,3′,5′-Tri-O-acetylinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3181-38-2 | |
Record name | 2′,3′,5′-Tri-O-acetylinosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3181-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Inosine 2',3',5'-triacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003181382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2′,3′,5′-Tri-O-acetylinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Inosine 2',3',5'-triacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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